![molecular formula C36H28N2P2S2 B12610381 2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine CAS No. 918660-09-0](/img/structure/B12610381.png)
2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine
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Overview
Description
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a central ethene backbone with diphenylphosphorothioyl and dipyridine groups attached, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable halogenated ethene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Utilized in various coupling reactions.
1,2-Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry and catalysis.
Uniqueness
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine stands out due to its unique combination of diphenylphosphorothioyl and dipyridine groups, which provide distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
The compound 2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine (often abbreviated as DPPE ) is a phosphorothioate derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure
The molecular structure of DPPE is characterized by a dipyridine framework linked to a bis(diphenylphosphorothioyl)ethene moiety. This unique structure contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that DPPE exhibits promising anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
- Hep G2 (human liver carcinoma)
- Hs 578 T (human breast cancer)
Data from experiments show that DPPE can reduce cell proliferation significantly at concentrations ranging from 150 to 500 µM. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, although the exact pathways remain under investigation .
Enzyme Inhibition
DPPE has also been studied for its inhibitory effects on certain enzymes. For instance, phosphorothioate compounds are known to interact with enzymes involved in nucleic acid metabolism. Preliminary findings suggest that DPPE may inhibit specific phosphatases, which could be leveraged for therapeutic applications in conditions where enzyme modulation is beneficial.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of DPPE on Hep G2 cells. The results indicated a dose-dependent reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells when treated with DPPE, suggesting that it triggers programmed cell death through intrinsic pathways .
Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
150 | 70 | 15 |
300 | 40 | 35 |
500 | 20 | 60 |
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of DPPE with specific phosphatases. The study utilized kinetic assays to determine the inhibition constants (IC50 values) for various concentrations of DPPE. The results suggested that DPPE acts as a competitive inhibitor for certain enzyme targets, providing insights into its potential use in therapeutic contexts where enzyme inhibition is desired.
Enzyme | IC50 (µM) |
---|---|
Phosphatase A | 25 |
Phosphatase B | 40 |
The biological activity of DPPE can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : DPPE may induce oxidative stress within cells, leading to apoptosis.
- Enzyme Inhibition : By inhibiting key enzymes involved in cellular signaling pathways, DPPE can alter normal cellular functions.
- DNA Interaction : There is potential for interaction with DNA or RNA, affecting transcription and replication processes.
Properties
CAS No. |
918660-09-0 |
---|---|
Molecular Formula |
C36H28N2P2S2 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(1-diphenylphosphinothioyl-2,2-dipyridin-2-ylethenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H28N2P2S2/c41-39(29-17-5-1-6-18-29,30-19-7-2-8-20-30)36(35(33-25-13-15-27-37-33)34-26-14-16-28-38-34)40(42,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChI Key |
CMVUEMLKRLZMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C(=C(C3=CC=CC=N3)C4=CC=CC=N4)P(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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